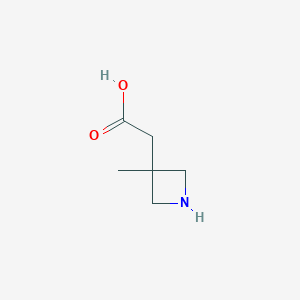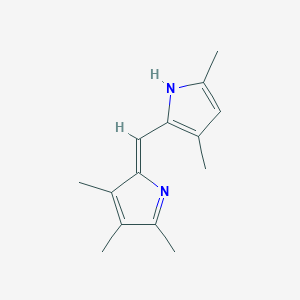![molecular formula C12H21N3 B12871773 1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that belongs to the class of pyrazoloazepines. This compound is characterized by its unique structure, which includes a fused pyrazole and azepine ring system. The presence of ethyl and propyl substituents further distinguishes it from other similar compounds.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of the azepine ring through cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has different functional groups and applications.
Cycloalkanes: These compounds have similar ring structures but lack the fused pyrazole and azepine rings.
Indole derivatives: These compounds share some structural similarities but have different biological activities and applications.
The uniqueness of this compound lies in its specific ring system and substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
1-ethyl-3-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C12H21N3/c1-3-7-11-10-8-5-6-9-13-12(10)15(4-2)14-11/h13H,3-9H2,1-2H3 |
Clé InChI |
OBUMWHHMWKGQIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1CCCCN2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


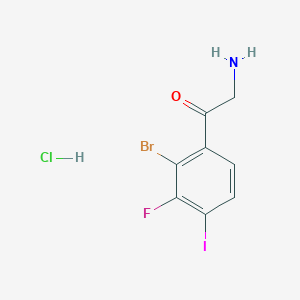
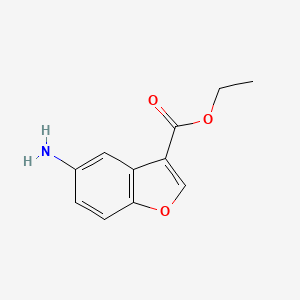
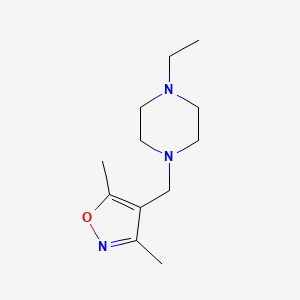
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)
![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
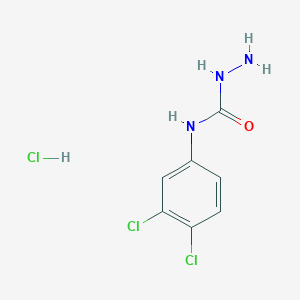
![4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
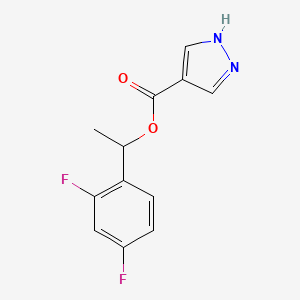
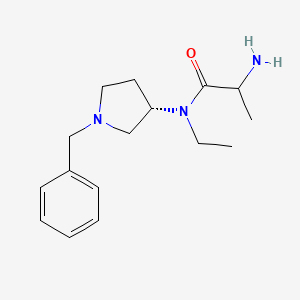
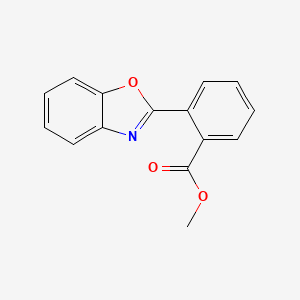
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
